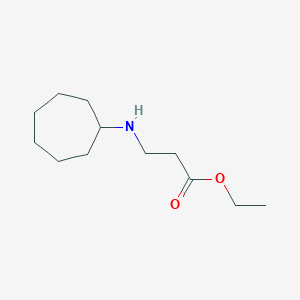

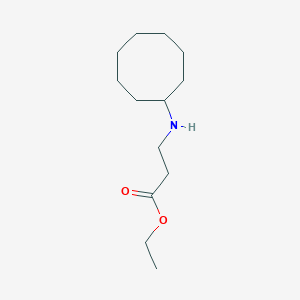

Ethyl 3-(cycloheptylamino)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(cycloheptylamino)propanoate is a chemical compound that has been of significant interest to scientists, particularly in the fields of medicinal chemistry and organic synthesis. It is an ester, which are compounds formed by the reaction of carboxylic acids and alcohols . The general formula for esters is RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .

Molecular Structure Analysis

The molecular formula for this compound is C12H23NO2. This indicates that the molecule is composed of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is 213.32 g/mol.

Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of chemical reactions. One such reaction is the Claisen Condensation, in which one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .

科学的研究の応用

Precursor for Synthesis of N-substituted 4,4a,5,6-Tetrahydroquinoline-2,7(1H,3H)-diones :Ethyl 3-(2,4-dioxocyclohexyl)propanoate has been utilized as a novel precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This process involves conventional protection, selective amidation, and deprotective-cyclization approaches. The development of a facile process for selective dehydrogenative aromatization of these diones was also achieved to afford corresponding N-substituted 3,4-dihydro-7-hydroxyquinolin-2(1H)-ones and N-substituted 7-hydroxyquinolin-2(1H)-ones (Thakur, Sharma, & Das, 2015).

Role in Synthesis of Methyl Propanoate :Methyl propanoate, an important precursor for polymethyl methacrylates, has been synthesized using a Baeyer-Villiger monooxygenase (BVMO). This synthesis process revealed that several BVMOs produce methyl propanoate and the chemically non-preferred product ethyl acetate (van Beek, Winter, Eastham, & Fraaije, 2014).

Electroreductive Radical Cyclization Applications :Ethyl 3-allyloxy-2-bromo-3-(3′,4′-dimethoxyphenyl)propanoate has been investigated for electroreductive intramolecular cyclization. This study showcased the catalytic reduction of these compounds using [Ni(tmc)]+, leading to one-electron cleavage of the carbon–bromine bond, forming radical intermediates that undergo cyclization (Esteves et al., 2005).

Atmospheric Degradation Study :The atmospheric degradation of 3-ethoxy-1-propanol, a compound related to ethyl 3-(cycloheptylamino)propanoate, was studied through reactions with Cl, OH, and NO3 radicals. This study provided insights into the tropospheric reactivity of such compounds and their impact on a local scale (Aranda et al., 2021).

Study on Thermochemistry and Kinetics of Esters :The thermochemistry and kinetics of ethyl propanoate (EP) were studied, focusing on unimolecular decomposition reactions. This research provided valuable data on initiation reactions, intermediate products, and bond dissociation energies, contributing to a better understanding of the ester's stability and reactivity (El‐Nahas et al., 2007).

特性

IUPAC Name |

ethyl 3-(cycloheptylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-2-15-12(14)9-10-13-11-7-5-3-4-6-8-11/h11,13H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMADHJWOTARVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1CCCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)

![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)

![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)

![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)

![Ethyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352861.png)

![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)

![Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352876.png)